molecular formula C9H11N3 B15228068 1-Cyclopentyl-1h-pyrazole-4-carbonitrile

1-Cyclopentyl-1h-pyrazole-4-carbonitrile

Cat. No.: B15228068
M. Wt: 161.20 g/mol
InChI Key: VBUHHRMNVFBUBY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-4-carbonitrile is a versatile chemical intermediate belonging to the pyrazole class of heterocyclic compounds . Pyrazole derivatives are recognized for their significant applicability as synthetic intermediates in preparing biologically active molecules and are frequently investigated in medicinal chemistry and drug discovery . The carbonitrile functional group at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications, enabling researchers to synthesize more complex target structures for screening . Compounds featuring the pyrazole core have demonstrated a wide spectrum of pharmacological activities in scientific research, including potential anticancer, anti-inflammatory, and antimicrobial effects . Furthermore, pyrazole-acrylonitrile derivatives have recently been identified as potential anticancer agents, highlighting the ongoing research interest in this chemical space . This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopentylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUHHRMNVFBUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 1-cyclopentyl-3-oxobutanenitrile with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures, resulting in the formation of the desired pyrazole derivative.

Another method involves the one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst . This environmentally benign procedure yields high amounts of the desired product with minimal waste.

Industrial Production Methods

Industrial production of 1-cyclopentyl-1H-pyrazole-4-carbonitrile often employs scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. For example:

  • Amination : Reaction with hydrazine derivatives yields 4-amino-pyrazole intermediates. In a study by Elnagdy and Sarma, FeCl₃/PVP catalysis in water/PEG-400 facilitated the synthesis of 4-amino-1-aryl-pyrazole-4-carbonitriles with yields up to 97% .

  • Thiolation : Arylsulfonyl hydrazides react with the cyano group to form 4-arylthio-pyrazoles, enabling sulfur-based functionalization .

Table 1: Nucleophilic Substitution Examples

Reaction TypeReagents/ConditionsProductYieldSource
AminationHydrazine, FeCl₃/PVP, H₂O/PEG-400, 2–4 h4-Amino-pyrazole derivatives85–97%
ThiolationArylsulfonyl hydrazides, RT, 6 h4-Arylthio-1H-pyrazoles72–89%

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions and heterocycle-forming reactions:

  • Triazene Cyclization : Reacting with 3,3-diisopropyltriaz-1-ene under Cp*Ru(cod)Cl catalysis generates pyrazolo triazines via cyclative cleavage. This method achieved 48–63% yields for triazine derivatives .

  • Electrophilic Substitution : The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at position 3 or 5, enabling halogenation or nitration.

Table 2: Cycloaddition Parameters

SubstrateCatalystProductConditionsYieldSource
3,3-Diisopropyltriaz-1-eneCp*Ru(cod)ClPyrazolo triazinesTHF, 60°C, 12 h48–63%
EthoxymethylenemalononitrileFeCl₃/PVP4-Amino-pyrazole carbonitrilesH₂O/PEG-400, 2 h85%

Reduction and Functional Group Interconversion

The cyano group is reduced to primary amines or converted into carboxamides:

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the cyano group to an aminomethyl moiety, as seen in the synthesis of PDE9 inhibitors .

  • Hydrolysis : Acidic or basic hydrolysis converts the cyano group to carboxylic acids, though this requires harsh conditions (e.g., refluxing HCl) .

Key Data :

  • Hydrogenation of 1-cyclopentyl-1H-pyrazole-4-carbonitrile with Pd/C yielded 5-amino derivatives in 52% yield .

  • Hydrolysis under refluxing HCl produced 1-cyclopentyl-1H-pyrazole-4-carboxylic acid but with <50% efficiency .

Comparative Reactivity Insights

The cyano group’s electron-withdrawing nature enhances electrophilic substitution at the pyrazole ring while stabilizing intermediates in nucleophilic reactions. Its reactivity profile differs from analogs:

Table 3: Reactivity Comparison with Analogues

CompoundKey Reactivity DifferenceSource
1-Cyclopentyl-1H-pyrazole-4-methylMethyl group resists nucleophilic substitution
1-Cyclopentyl-1H-pyrazole-4-carboxamideCarboxamide undergoes hydrolysis more readily

Mechanistic Studies

  • Cyclocondensation : FeCl₃/PVP catalyzes the addition of arylhydrazines to ethoxymethylenemalononitrile, forming pyrazole carbonitriles via intramolecular cyclization .

  • Bioreduction : Nitro-substituted analogs (e.g., 3-nitro derivatives) undergo enzymatic reduction to reactive intermediates, though this is less common in the 4-cyano variant.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

The structural and functional diversity of pyrazole-4-carbonitrile derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1-cyclopentyl-1H-pyrazole-4-carbonitrile and analogous compounds, supported by experimental data from the provided evidence.

Table 1: Comparative Data for Pyrazole-4-carbonitrile Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR, IR) Yield (%) Reference
5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (30929-67-0) Cyclopentyl (N1), NH₂ (C5), CN (C4) C₉H₁₂N₄ 176.22 Not reported Not provided in evidence Not reported
3-(4-Butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (21oa) Butyl-triazole (C3), CN (C4) C₁₀H₁₂N₆ 216.24 Not reported ¹H NMR (DMSO-d6): δ 13.66 (s, 1H), 8.55 (d, J=1.2 Hz, 1H); IR: 2242 cm⁻¹ (C≡N), 2138 cm⁻¹ (N₃) 85
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile 4-Methylbenzyl (N1), N₃ (C3), CN (C4) C₁₂H₁₀N₆ 238.24 100–101.5 ¹H NMR (CDCl3): δ 7.54 (s, 1H), 7.20 (m, 4H); IR: 2231 cm⁻¹ (C≡N), 2139 cm⁻¹ (N₃) 88
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile Benzyl (N1), N₃ (C3), CN (C4) C₁₁H₈N₆ 224.21 Not reported ¹H NMR (CDCl3): δ 7.58 (s, 1H), 7.43–7.24 (m, 5H); IR: 2232 cm⁻¹ (C≡N), 2143 cm⁻¹ (N₃) 76
5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1269293-81-3) 4-Fluorophenyl (N1), F (C5), CN (C4) C₁₀H₅F₂N₃ 205.16 Not reported Not provided in evidence Not reported
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (9d) Thiadiazole-thio-propanoyl (N1), Ph (C3), CN (C4) C₁₆H₁₂N₆OS₂ 356.43 186.6 ¹H NMR: δ 1.69 (d, CH3), 7.53–7.85 (m, Ar); m/z 357.1 (M+H)+ 55.5

Key Structural and Functional Comparisons

However, its amino group at C5 may increase solubility in polar solvents relative to non-polar derivatives like the 4-fluorophenyl analog . Azido derivatives (e.g., ) exhibit distinct IR peaks at ~2140 cm⁻¹ (N₃ stretch), absent in non-azido compounds. These groups are reactive handles for click chemistry applications.

Synthetic Methodologies

  • Azido-substituted pyrazoles (e.g., ) are synthesized via azide transfer reactions using azido(trimethyl)silane and trifluoroacetic acid under mild conditions (50°C, 16–72 h). Yields range from 76% to 88%, influenced by substituent bulkiness .
  • Thiadiazole hybrids (e.g., ) require multi-step protocols involving 1,3,4-thiadiazole-2-thiol, achieving moderate yields (55.5%) due to steric challenges .

Physicochemical Properties Melting Points: The thiadiazole derivative exhibits the highest melting point (186.6°C), attributed to strong intermolecular interactions (hydrogen bonding, π-stacking). Molecular Weight: Bulky substituents (e.g., thiadiazole-propanoyl in ) increase molecular weight significantly (356.43 g/mol), impacting bioavailability compared to lighter analogs like the fluorophenyl derivative (205.16 g/mol) .

Spectral Signatures

  • The nitrile group (C≡N) consistently appears at ~2230 cm⁻¹ in IR spectra across all compounds .
  • ¹H NMR shifts for pyrazole protons vary with substituent electron-withdrawing/donating effects. For example, the deshielded proton at δ 8.55 in reflects electron withdrawal by the azido group.

Q & A

Q. Table 1: Comparative Spectral Data for Pyrazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C≡N stretch, cm⁻¹)
1-Cyclopentyl-1H-pyrazole-4-carbonitrile8.55 (s, 1H), 2–3 (m, cyclopentyl)112.3 (CN), 137.4–149.32242
5-Amino-1-(2-chloro-ethyl)-derivative13.66 (s, NH), 4.20 (t, CH2Cl)81.4 (CN), 149.3 (C=O)2245

Q. Table 2: Reaction Optimization Parameters

ParameterStandard ProtocolAdvanced Modification
SolventDichloromethaneTetrahydrofuran (for polar intermediates)
CatalystTrifluoroacetic acidp-Toluenesulfonic acid (milder conditions)
PurificationFlash chromatographyPreparative HPLC (for enantiomers)

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